ethyl (2E)-3-(4-nitrophenyl)but-2-enoate ethyl (2E)-3-(4-nitrophenyl)but-2-enoate
Brand Name: Vulcanchem
CAS No.: 224635-61-4
VCID: VC11626670
InChI:
SMILES:
Molecular Formula: C12H13NO4
Molecular Weight: 235.2

ethyl (2E)-3-(4-nitrophenyl)but-2-enoate

CAS No.: 224635-61-4

Cat. No.: VC11626670

Molecular Formula: C12H13NO4

Molecular Weight: 235.2

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl (2E)-3-(4-nitrophenyl)but-2-enoate - 224635-61-4

Specification

CAS No. 224635-61-4
Molecular Formula C12H13NO4
Molecular Weight 235.2

Introduction

Synthesis and Manufacturing Processes

Knoevenagel Condensation

The primary synthesis route involves a Knoevenagel condensation between ethyl acetoacetate and 4-nitrobenzaldehyde. This reaction is catalyzed by bases such as piperidine or sodium hydroxide in ethanol or toluene at ambient to moderately elevated temperatures (25–60°C). The mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the α,β-unsaturated product.

Reaction Conditions:

  • Catalyst: Piperidine (5–10 mol%)

  • Solvent: Ethanol (reflux) or toluene (60°C)

  • Yield: 70–85% after purification by column chromatography.

Alternative Methods

While less common, Horner-Wadsworth-Emmons reactions using phosphonate esters have been explored for analogous nitroaromatic esters, though these methods often require stringent anhydrous conditions and exhibit lower functional group tolerance.

Structural and Physicochemical Characteristics

Molecular Properties

The compound’s structure has been confirmed via NMR (1H^1\text{H} and 13C^{13}\text{C}), IR, and mass spectrometry. Key spectral features include:

  • 1H^1\text{H} NMR (CDCl₃): δ 8.25 (d, 2H, aromatic), 7.55 (d, 2H, aromatic), 6.35 (s, 1H, vinyl), 4.20 (q, 2H, ester), 1.30 (t, 3H, ester).

  • IR (cm⁻¹): 1720 (C=O ester), 1520 (asymmetric NO₂), 1350 (symmetric NO₂).

Physicochemical Data

PropertyValue
Molecular FormulaC12H13NO4\text{C}_{12}\text{H}_{13}\text{NO}_4
Molecular Weight235.2 g/mol
Density1.25–1.30 g/cm³ (predicted)
Melting Point85–89°C
Boiling Point320–325°C (decomposes)
SolubilitySoluble in DCM, DMSO; insoluble in water

Applications in Organic Synthesis and Drug Development

Intermediate in Heterocycle Synthesis

The compound’s conjugated system facilitates [4+2] cycloadditions with dienes, yielding substituted cyclohexenes. It also undergoes Michael additions with amines or thiols to generate β-amino or β-thio esters, precursors to peptidomimetics.

Pharmaceutical Scaffolds

Derivatization of the nitro group to amines via reduction (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) produces aniline intermediates used in anticoagulants and kinase inhibitors. A representative transformation is shown:

Ethyl (2E)-3-(4-nitrophenyl)but-2-enoateH2,Pd/CEthyl 3-(4-aminophenyl)butanoate\text{Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ethyl 3-(4-aminophenyl)butanoate}

Future Perspectives and Research Opportunities

Mechanistic Studies

Elucidating the compound’s interactions with biological targets (e.g., thioredoxin reductase) could unlock therapeutic applications.

Process Optimization

Developing continuous-flow synthesis methods may enhance yield and scalability while reducing solvent waste.

Derivative Libraries

Systematic modification of the ester group (e.g., replacing ethyl with tert-butyl) could improve pharmacokinetic properties like metabolic stability.

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